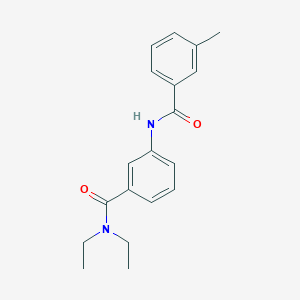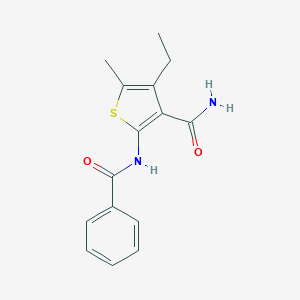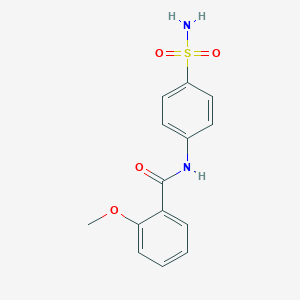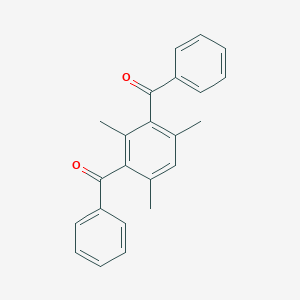
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide, also known as FMA, is a synthetic compound that has been widely studied for its potential use in scientific research. FMA is a small molecule that is structurally similar to other compounds that have been shown to have biological activity, making it a promising candidate for further investigation.
Wirkmechanismus
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide's mechanism of action is not fully understood, but it is thought to act by binding to specific targets and modulating their activity. This compound has been shown to have activity against a number of different targets, including enzymes and receptors, suggesting that it may have a broad range of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of specific receptors. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation as a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its relatively small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, this compound's structural similarity to other biologically active compounds makes it a useful tool for studying the function of specific proteins. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide, including the identification of additional targets and the development of more potent analogs. Additionally, this compound's potential use as a therapeutic agent for the treatment of various diseases warrants further investigation. Finally, the development of new synthetic methods for this compound may allow for the production of larger quantities of the compound, making it more readily available for use in scientific research.
Synthesemethoden
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 2-furylmethylamine with 4-methoxyphenol in the presence of a base and the subsequent reaction of the resulting intermediate with chloroacetyl chloride. Other methods involve the use of different starting materials and reagents, but all result in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of specific proteins and as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to have activity against a number of different targets, including enzymes and receptors, making it a versatile compound for use in a variety of research settings.
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H15NO4/c1-17-11-4-6-12(7-5-11)19-10-14(16)15-9-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
STQAIWDJAHLPHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)



![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)


